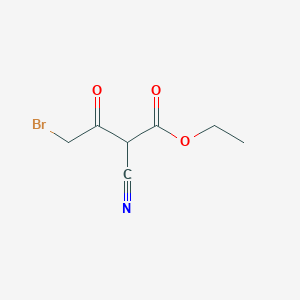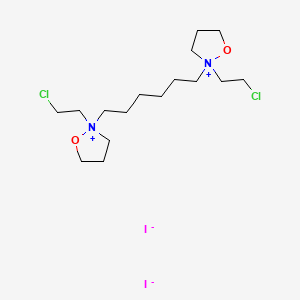
2,2'-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two isoxazolidinium rings connected by a hexamethylene chain, with each ring bearing a 2-chloroethyl group. The diiodide form indicates the presence of two iodide ions associated with the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide typically involves the reaction of hexamethylene diamine with 2-chloroethyl isocyanate to form the intermediate isoxazolidinium compound. This intermediate is then reacted with iodine to produce the final diiodide compound. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The 2-chloroethyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the 2-chloroethyl groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoxazolidinium compounds.
Applications De Recherche Scientifique
2,2’-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2’-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide involves its interaction with biological molecules. The 2-chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of biological processes. This interaction can result in the disruption of cellular functions and has been studied for its potential use in cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-chloroethyl) ether: A similar compound with two 2-chloroethyl groups connected by an ether linkage.
Diethylene glycol bis(2-chloroethyl) ether: Another related compound with a diethylene glycol backbone and two 2-chloroethyl groups.
Uniqueness
2,2’-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide is unique due to its isoxazolidinium rings and the presence of iodide ions. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
97755-90-3 |
|---|---|
Formule moléculaire |
C16H32Cl2I2N2O2 |
Poids moléculaire |
609.1 g/mol |
Nom IUPAC |
2-(2-chloroethyl)-2-[6-[2-(2-chloroethyl)-1,2-oxazolidin-2-ium-2-yl]hexyl]-1,2-oxazolidin-2-ium;diiodide |
InChI |
InChI=1S/C16H32Cl2N2O2.2HI/c17-7-13-19(11-5-15-21-19)9-3-1-2-4-10-20(14-8-18)12-6-16-22-20;;/h1-16H2;2*1H/q+2;;/p-2 |
Clé InChI |
DGVJKVDTTJWRQU-UHFFFAOYSA-L |
SMILES canonique |
C1C[N+](OC1)(CCCCCC[N+]2(CCCO2)CCCl)CCCl.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




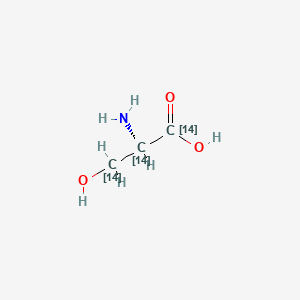
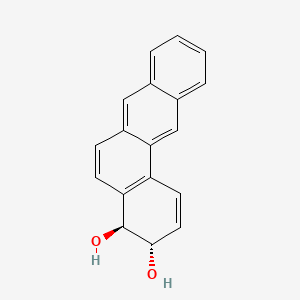



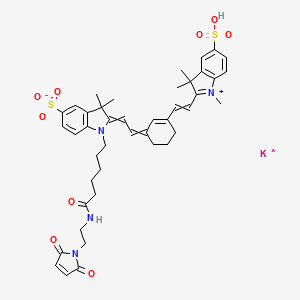

![4-Hydroxy-3-[2-(2-hydroxy-5-nitro-3-sulfophenyl)diazenyl]-6-[(sulfomethyl)amino]-2-naphthalenesulfonic acid](/img/structure/B13788177.png)



